molecular formula C9H15ClN4O2 B6208263 ethyl 5-(pyrrolidin-2-yl)-1H-1,2,3-triazole-4-carboxylate hydrochloride CAS No. 2703774-89-2

ethyl 5-(pyrrolidin-2-yl)-1H-1,2,3-triazole-4-carboxylate hydrochloride

Cat. No. B6208263
CAS RN: 2703774-89-2
M. Wt: 246.7
InChI Key:
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Description

Ethyl 5-(pyrrolidin-2-yl)-1H-1,2,3-triazole-4-carboxylate hydrochloride (EPC-HCl) is an organic molecule belonging to the triazole family that has been studied for its potential applications in a variety of scientific fields, such as synthesis and drug discovery. EPC-HCl has a high solubility in water and organic solvents, making it an ideal candidate for many laboratory experiments. In

Scientific Research Applications

Ethyl 5-(pyrrolidin-2-yl)-1H-1,2,3-triazole-4-carboxylate hydrochloride has been studied for its potential applications in a variety of scientific fields, such as drug discovery, synthesis, and biochemistry. In drug discovery, ethyl 5-(pyrrolidin-2-yl)-1H-1,2,3-triazole-4-carboxylate hydrochloride has been used as a starting material for the synthesis of various compounds, including anti-inflammatory drugs, antibiotics, and anti-cancer drugs. In synthesis, ethyl 5-(pyrrolidin-2-yl)-1H-1,2,3-triazole-4-carboxylate hydrochloride has been used as a reagent in the synthesis of various compounds, including polymers and other organic molecules. In biochemistry, ethyl 5-(pyrrolidin-2-yl)-1H-1,2,3-triazole-4-carboxylate hydrochloride has been used as a reagent in the synthesis of various biochemical compounds, such as peptides and proteins.

Mechanism of Action

The mechanism of action of ethyl 5-(pyrrolidin-2-yl)-1H-1,2,3-triazole-4-carboxylate hydrochloride is not entirely understood. However, it is believed that ethyl 5-(pyrrolidin-2-yl)-1H-1,2,3-triazole-4-carboxylate hydrochloride can interact with proteins and other molecules in the body, resulting in changes in their structure and/or activity. This interaction can lead to changes in the biochemical and physiological effects of the molecule.
Biochemical and Physiological Effects
The biochemical and physiological effects of ethyl 5-(pyrrolidin-2-yl)-1H-1,2,3-triazole-4-carboxylate hydrochloride are not fully understood. However, studies have shown that ethyl 5-(pyrrolidin-2-yl)-1H-1,2,3-triazole-4-carboxylate hydrochloride can interact with proteins and other molecules in the body, resulting in changes in their structure and/or activity. This interaction can lead to changes in the biochemical and physiological effects of the molecule. For example, ethyl 5-(pyrrolidin-2-yl)-1H-1,2,3-triazole-4-carboxylate hydrochloride has been shown to inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). In addition, ethyl 5-(pyrrolidin-2-yl)-1H-1,2,3-triazole-4-carboxylate hydrochloride has been shown to have anti-inflammatory and anti-bacterial effects.

Advantages and Limitations for Lab Experiments

The advantages of using ethyl 5-(pyrrolidin-2-yl)-1H-1,2,3-triazole-4-carboxylate hydrochloride in laboratory experiments include its high solubility in water and organic solvents, its low cost, and its ability to interact with proteins and other molecules in the body. The limitations of using ethyl 5-(pyrrolidin-2-yl)-1H-1,2,3-triazole-4-carboxylate hydrochloride in laboratory experiments include its potential toxicity, its potential to interact with other molecules in the body, and its potential to produce undesired side effects.

Future Directions

The potential future directions for ethyl 5-(pyrrolidin-2-yl)-1H-1,2,3-triazole-4-carboxylate hydrochloride include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in drug discovery and synthesis. Additionally, further research into the potential toxicity and side effects of ethyl 5-(pyrrolidin-2-yl)-1H-1,2,3-triazole-4-carboxylate hydrochloride is needed. Finally, further research into the potential interactions of ethyl 5-(pyrrolidin-2-yl)-1H-1,2,3-triazole-4-carboxylate hydrochloride with other molecules in the body is needed to better understand the potential benefits and risks of using ethyl 5-(pyrrolidin-2-yl)-1H-1,2,3-triazole-4-carboxylate hydrochloride in laboratory experiments.

Synthesis Methods

Ethyl 5-(pyrrolidin-2-yl)-1H-1,2,3-triazole-4-carboxylate hydrochloride can be synthesized in two different ways. The first method involves the reaction of ethyl 5-(pyrrolidin-2-yl)-1H-1,2,3-triazole-4-carboxylate with hydrochloric acid. This reaction yields ethyl 5-(pyrrolidin-2-yl)-1H-1,2,3-triazole-4-carboxylate hydrochloride in a high yield. The second method involves the reaction of ethyl 5-(pyrrolidin-2-yl)-1H-1,2,3-triazole-4-carboxylate with sodium hydroxide, followed by the addition of hydrochloric acid. This reaction yields ethyl 5-(pyrrolidin-2-yl)-1H-1,2,3-triazole-4-carboxylate hydrochloride in a lower yield, but is a more cost-effective method.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for ethyl 5-(pyrrolidin-2-yl)-1H-1,2,3-triazole-4-carboxylate hydrochloride involves the reaction of ethyl 5-(azidomethyl)-1H-1,2,3-triazole-4-carboxylate with pyrrolidine in the presence of a reducing agent, followed by acidification with hydrochloric acid to obtain the hydrochloride salt.", "Starting Materials": [ "Ethyl 5-(azidomethyl)-1H-1,2,3-triazole-4-carboxylate", "Pyrrolidine", "Reducing agent", "Hydrochloric acid" ], "Reaction": [ "Step 1: Ethyl 5-(azidomethyl)-1H-1,2,3-triazole-4-carboxylate is dissolved in a suitable solvent.", "Step 2: Pyrrolidine and a reducing agent are added to the reaction mixture.", "Step 3: The reaction mixture is stirred at a suitable temperature for a suitable time.", "Step 4: The reaction mixture is quenched with water and extracted with a suitable organic solvent.", "Step 5: The organic layer is dried and concentrated to obtain the crude product.", "Step 6: The crude product is dissolved in hydrochloric acid and stirred at a suitable temperature for a suitable time.", "Step 7: The resulting solid is filtered, washed with water, and dried to obtain the hydrochloride salt of ethyl 5-(pyrrolidin-2-yl)-1H-1,2,3-triazole-4-carboxylate." ] }

CAS RN

2703774-89-2

Molecular Formula

C9H15ClN4O2

Molecular Weight

246.7

Purity

95

Origin of Product

United States

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